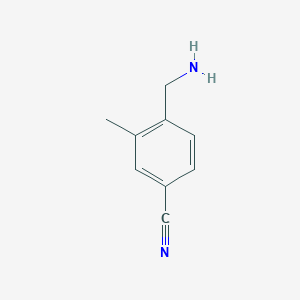
4-(Aminomethyl)-3-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of benzylamine, where the benzene ring is substituted with a cyano group (-CN) at the fourth position and a methyl group (-CH3) at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the conversion of the aldehyde to the amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to hydrogenate the corresponding nitrile or imine intermediate, resulting in the formation of the desired amine.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminomethyl)-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitrile or nitro compound.
Reduction: The cyano group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 4-cyano-2-methylbenzonitrile or 4-cyano-2-methylbenzonitro.
Reduction: Formation of 4-amino-2-methylbenzylamine.
Substitution: Formation of 4-cyano-2-methyl-5-nitrobenzylamine or 4-cyano-2-methyl-5-halobenzylamine.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds with target molecules, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzylamine: Lacks the cyano and methyl substituents, making it less reactive in certain contexts.
4-Cyano-2-methylbenzonitrile: Similar structure but lacks the amine group, affecting its reactivity and applications.
4-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of a cyano group, altering its chemical properties.
Uniqueness: 4-(Aminomethyl)-3-methylbenzonitrile is unique due to the presence of both the cyano and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |
Clé InChI |
DKBJGPSCFZLPEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#N)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














